molecular formula C16H10BrN5OS B4648026 N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B4648026
M. Wt: 400.3 g/mol
InChI Key: UWIXNENFFUDVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, commonly known as BTP, is a chemical compound that has been widely used in scientific research. It belongs to the family of pyrazolo[1,5-a]pyrimidine derivatives and has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of BTP involves the binding of the compound to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This results in the inhibition of kinase activity and downstream signaling pathways. BTP has been found to have high selectivity towards CDKs and GSK-3, with little or no activity towards other kinases.
Biochemical and Physiological Effects:
BTP has been found to have various biochemical and physiological effects in vitro and in vivo. In cell culture studies, BTP has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. BTP has also been found to enhance insulin sensitivity and glucose uptake in adipocytes, suggesting its potential as a treatment for type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BTP in lab experiments is its high selectivity towards CDKs and GSK-3, which allows for the specific inhibition of these kinases without affecting other signaling pathways. BTP is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of using BTP is its low stability in biological fluids, which may affect its activity in vivo.

Future Directions

There are several future directions for the use of BTP in scientific research. One potential application is the development of BTP-based therapies for cancer and other diseases that involve dysregulated CDK and GSK-3 activity. Another direction is the optimization of BTP analogs with improved stability and selectivity towards specific kinases. Additionally, BTP may be used as a tool to study the role of CDKs and GSK-3 in various cellular processes and diseases.

Scientific Research Applications

BTP has been extensively used in scientific research as a potent and selective inhibitor of various protein kinases. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancer cells. BTP has also been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as glycogen metabolism, apoptosis, and cell differentiation.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN5OS/c17-10-3-4-14(19-9-10)20-16(23)11-8-15-18-6-5-12(22(15)21-11)13-2-1-7-24-13/h1-9H,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIXNENFFUDVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=CC(=NN23)C(=O)NC4=NC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.